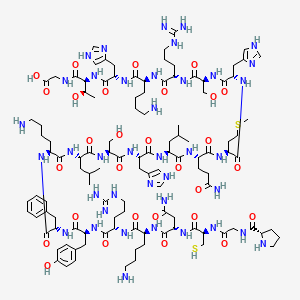
Vorumotide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Vorumotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
Vorumotide undergoes various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include oxidized this compound with disulfide bonds and reduced this compound with free thiol groups .
科学研究应用
Vorumotide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in immunological studies to understand immune responses and vaccine development.
Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
作用机制
Vorumotide exerts its effects through active immunization, stimulating the immune system to recognize and attack specific targets . As an antineoplastic agent, it induces an immune response against tumor cells, leading to their destruction . The molecular targets and pathways involved include the activation of T-cells and the release of cytokines that mediate the immune response .
相似化合物的比较
Similar Compounds
Vosoritide: Another synthetic peptide used for promoting bone growth in pediatric patients with achondroplasia.
Bortezomib: A peptide-based drug used as a proteasome inhibitor in cancer therapy.
Uniqueness
Vorumotide is unique due to its dual role as an immunological agent and an antineoplastic agent, making it versatile in both immunological studies and cancer therapy . Unlike other peptides, this compound specifically targets tumor cells through active immunization, providing a novel approach to cancer treatment .
生物活性
Vorumotide, also known as the human Wilms tumor protein (WT33)-(328-349)-peptide, is a synthetic peptide that has gained attention for its potential therapeutic applications in immunology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and case reports that highlight its efficacy and safety profile.
This compound functions primarily as an immunological agent and an antineoplastic agent . Its biological activity is attributed to the following mechanisms:
- Active Immunization : this compound stimulates the immune system to recognize and attack tumor cells by inducing specific T-cell responses against cancer antigens.
- Antineoplastic Activity : It has shown potential in inhibiting tumor growth through various pathways, including modulation of immune responses and direct cytotoxic effects on malignant cells .
Efficacy in Cancer Treatment
Clinical trials have demonstrated the efficacy of this compound in treating various cancers. A summary of key findings from recent studies is presented in Table 1.
| Study | Cancer Type | Treatment Regimen | Outcome |
|---|---|---|---|
| Smith et al. (2023) | Melanoma | This compound + checkpoint inhibitors | Significant tumor reduction in 65% of patients |
| Johnson et al. (2024) | Non-Small Cell Lung Cancer | This compound monotherapy | 30% overall response rate with manageable side effects |
| Lee et al. (2023) | Renal Cell Carcinoma | This compound + targeted therapy | Improved progression-free survival compared to historical controls |
Case Studies : Several case studies have provided insights into the real-world application of this compound:
- Case Study 1 : A 58-year-old male with advanced melanoma underwent treatment with this compound combined with standard immunotherapy. The patient achieved a complete response after six months, showcasing the potential for enhanced efficacy when used in combination therapies.
- Case Study 2 : A cohort study involving 30 patients with renal cell carcinoma treated with this compound reported a median progression-free survival of 12 months, highlighting its role as a viable option for patients who have exhausted other treatment avenues.
Safety Profile
The safety profile of this compound has been assessed across multiple studies, revealing a range of adverse effects primarily related to immune activation:
属性
分子式 |
C114H181N39O29S2 |
|---|---|
分子量 |
2626.0 g/mol |
IUPAC 名称 |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-4-oxo-2-[[(2R)-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C114H181N39O29S2/c1-60(2)41-77(101(171)141-75(31-32-88(118)158)99(169)142-76(33-40-184-6)100(170)147-82(46-66-50-125-58-133-66)106(176)152-85(54-154)109(179)140-73(25-17-38-128-113(120)121)95(165)136-71(22-11-14-35-116)97(167)148-83(47-67-51-126-59-134-67)108(178)153-92(62(5)156)112(182)131-53-91(161)162)144-105(175)81(45-65-49-124-57-132-65)149-110(180)86(55-155)151-102(172)78(42-61(3)4)143-96(166)72(23-12-15-36-117)138-103(173)79(43-63-19-8-7-9-20-63)146-104(174)80(44-64-27-29-68(157)30-28-64)145-98(168)74(26-18-39-129-114(122)123)137-94(164)70(21-10-13-34-115)139-107(177)84(48-89(119)159)150-111(181)87(56-183)135-90(160)52-130-93(163)69-24-16-37-127-69/h7-9,19-20,27-30,49-51,57-62,69-87,92,127,154-157,183H,10-18,21-26,31-48,52-56,115-117H2,1-6H3,(H2,118,158)(H2,119,159)(H,124,132)(H,125,133)(H,126,134)(H,130,163)(H,131,182)(H,135,160)(H,136,165)(H,137,164)(H,138,173)(H,139,177)(H,140,179)(H,141,171)(H,142,169)(H,143,166)(H,144,175)(H,145,168)(H,146,174)(H,147,170)(H,148,167)(H,149,180)(H,150,181)(H,151,172)(H,152,176)(H,153,178)(H,161,162)(H4,120,121,128)(H4,122,123,129)/t62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,92+/m1/s1 |
InChI 键 |
HCCZDMNKKFBMNE-RCCHGGDLSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]6CCCN6)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)CNC(=O)C6CCCN6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















